molecular formula C13H10BF3O3 B1427736 (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid CAS No. 1415824-99-5

(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid

Cat. No. B1427736
CAS RN: 1415824-99-5
M. Wt: 282.02 g/mol
InChI Key: DPZHTCBBYPEVJV-UHFFFAOYSA-N
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Description

“(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” is a chemical compound that is often used in laboratory settings . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and two hydroxyl groups. The compound also contains a trifluoromethyl group and a phenoxy group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boron atom bonded to an oxygen atom and two hydroxyl groups. Attached to the boron atom is a phenyl ring, which is further substituted with a phenoxy group and a trifluoromethyl group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Boronic acids can also undergo protodeboronation, a process that involves the removal of the boron group .

Scientific Research Applications

Organic Optoelectronics

(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid derivatives have found applications in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). These materials are of interest due to their potential as metal-free infrared emitters, offering a promising alternative to conventional optoelectronic components. The advancements in the structural design and synthesis of these boronic acid-based organic semiconductors highlight their versatility and potential for future developments in OLED technology (Squeo & Pasini, 2020).

Water Treatment

In the context of water treatment, this compound derivatives have been explored for their efficacy in removing boron from seawater. This application is critical for the desalination process, aiming to produce drinking water that meets health safety standards. The review of current knowledge relevant to the removal of boron by reverse osmosis (RO) membranes in seawater desalination applications provides insights into the challenges and potential solutions for optimizing this process (Tu, Nghiem, & Chivas, 2010).

Drug Discovery

In the realm of drug discovery, boronic acids, including this compound, have been identified as key structural elements in the development of new therapeutic agents. Their inclusion in medicinal chemistry endeavors has led to the approval of several boronic acid drugs by regulatory agencies, underscoring their desirable properties, such as the potential to enhance drug potency and improve pharmacokinetic profiles (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Moreover, boronic acid derivatives are employed in the fabrication of electrochemical biosensors, leveraging their ability to bind selectively to sugars and other biological molecules. These biosensors have applications in the non-enzymatic detection of glucose and glycated hemoglobin (HbA1c), offering alternatives for diabetes management and monitoring. The utilization of ferroceneboronic acid and its derivatives in constructing these sensors exemplifies the innovative approaches to biosensor development (Wang et al., 2014).

Mechanism of Action

Target of Action

The primary target of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of a wide variety of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other reactants and the conditions of the reaction . For example, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.

Safety and Hazards

As with all chemicals, “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” should be handled with care. The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it may be harmful if swallowed and may cause skin and eye irritation . Always follow appropriate safety protocols when handling chemicals.

Future Directions

The use of boronic acids in chemical synthesis is a well-established field with many potential future directions. For example, researchers are continually developing new methods for synthesizing boronic acids and their derivatives . Additionally, boronic acids are being explored for use in various applications, such as in the development of new pharmaceuticals and materials .

properties

IUPAC Name

[4-phenoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)20-9-4-2-1-3-5-9/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHTCBBYPEVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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